A Technical Guide to the Spectroscopic Characterization of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine
A Technical Guide to the Spectroscopic Characterization of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic properties of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated analog of 1-aminoindan. The introduction of fluorine atoms into the aromatic ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document synthesizes predicted data based on established spectroscopic principles and data from analogous compounds to offer a comprehensive reference.
The indane scaffold is a privileged structure in medicinal chemistry, and fluorination is a common strategy to enhance metabolic stability and binding affinity.[1] Therefore, a thorough characterization of molecules like 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine is crucial for advancing drug discovery programs.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following IUPAC numbering system for the indane ring will be used.
Caption: IUPAC numbering of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine.
¹H NMR Spectroscopy: A Detailed Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of each signal provide a wealth of information about the proton's chemical environment.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters include a spectral width covering the range of -1 to 10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
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Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine. These predictions are based on the analysis of structurally similar compounds and the known effects of fluorine substitution on aromatic rings.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |
| H1 | ~4.3 - 4.5 | Triplet (t) | JH1-H2 ≈ 7-8 | The benzylic proton at C1 is deshielded by the adjacent aromatic ring and the nitrogen atom. |
| H2 | ~2.0 - 2.5 | Multiplet (m) | JH2-H1 ≈ 7-8, JH2-H3 ≈ 7-8 | This proton is part of a complex spin system with the adjacent methylene and methine protons. |
| H3 | ~2.8 - 3.2 | Multiplet (m) | JH3-H2 ≈ 7-8 | These benzylic protons are diastereotopic and will likely appear as two separate multiplets. |
| H4 | ~7.0 - 7.2 | Triplet (t) or Doublet of doublets (dd) | JH4-F5 ≈ 8-10 (ortho), JH4-H7 ≈ 1-2 (meta) | The chemical shift and multiplicity are influenced by coupling to the adjacent fluorine and proton. |
| H7 | ~7.0 - 7.2 | Triplet (t) or Doublet of doublets (dd) | JH7-F6 ≈ 8-10 (ortho), JH7-H4 ≈ 1-2 (meta) | Similar to H4, this proton's signal will be split by the neighboring fluorine and proton. |
| NH₂ | ~1.5 - 3.0 | Broad singlet (br s) | - | The chemical shift is concentration and solvent-dependent. The signal may exchange with D₂O. |
Rationale Behind the Predictions
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Aliphatic Region: The chemical shifts of the protons on the five-membered ring are predicted based on data for 1-aminoindan. The benzylic protons (H1 and H3) are expected to be downfield due to their proximity to the aromatic ring.
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Aromatic Region: The introduction of two fluorine atoms at positions 5 and 6 will significantly impact the aromatic protons. The fluorine atoms are electron-withdrawing, which generally deshields the remaining aromatic protons. Furthermore, through-bond coupling between the protons and the fluorine atoms (JH-F) will lead to additional splitting of the aromatic signals. Ortho-coupling (³JH-F) is typically in the range of 8-10 Hz.
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Amine Protons: The amine protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly variable. Addition of a drop of D₂O to the NMR tube will cause the NH₂ signal to disappear, which is a useful diagnostic test.[2][3]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct peak.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
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Data Acquisition: Use a standard proton-decoupled pulse sequence. The spectral width should cover the range of 0 to 160 ppm. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
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Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the deuterated solvent signal.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (ppm) | Coupling Constant(s) (Hz) | Notes |
| C1 | ~55 - 60 | The benzylic carbon attached to the nitrogen atom. | |
| C2 | ~30 - 35 | ||
| C3 | ~35 - 40 | The other benzylic carbon. | |
| C3a | ~140 - 145 | JC-F ≈ 3-5 | A quaternary carbon, its signal will be weaker. |
| C4 | ~115 - 120 | ²JC4-F5 ≈ 20-25 | Shielded by the ortho-fluorine atom. |
| C5 | ~148 - 152 (d) | ¹JC5-F ≈ 240-250 | Directly attached to fluorine, showing a large one-bond C-F coupling. |
| C6 | ~148 - 152 (d) | ¹JC6-F ≈ 240-250 | Directly attached to fluorine, showing a large one-bond C-F coupling. |
| C7 | ~115 - 120 | ²JC7-F6 ≈ 20-25 | Shielded by the ortho-fluorine atom. |
| C7a | ~140 - 145 | JC-F ≈ 3-5 | A quaternary carbon, its signal will be weaker. |
Rationale Behind the Predictions
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Aliphatic Carbons: The chemical shifts of C1, C2, and C3 are estimated from known data for 1-aminoindan.
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Aromatic Carbons: The fluorine substituents have a profound effect on the aromatic carbon chemical shifts.
-
Direct C-F Attachment (C5, C6): The carbons directly bonded to fluorine will be significantly downfield and will appear as doublets due to the large one-bond coupling constant (¹JC-F), typically around 245 Hz.
-
Ortho Carbons (C4, C7): The carbons ortho to the fluorine atoms will also exhibit coupling (²JC-F) in the range of 20-25 Hz and are generally shifted upfield.
-
Meta and Para Carbons (C3a, C7a): Carbons meta and para to the fluorine atoms will show smaller couplings.
-
The prediction of ¹³C NMR chemical shifts in fluorinated aromatic compounds can be complex, but computational methods can provide reasonably accurate estimates.[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Primary amines typically show two bands in this region.[6][7] |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | |
| 2960 - 2850 | Aliphatic C-H stretch | Medium | |
| 1620 - 1580 | N-H bend (scissoring) | Medium to Strong | |
| 1500 - 1400 | Aromatic C=C stretch | Medium to Strong | |
| 1300 - 1000 | C-F stretch | Strong | The presence of strong absorptions in this region is characteristic of organofluorine compounds. |
| 1250 - 1020 | C-N stretch | Medium |
Interpretation of the IR Spectrum
The IR spectrum of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine is expected to be dominated by the characteristic absorptions of the primary amine and the C-F bonds. The two N-H stretching bands around 3350 cm⁻¹ are a clear indication of the -NH₂ group.[6] The strong absorption(s) in the 1300-1000 cm⁻¹ region will be indicative of the C-F stretching vibrations, confirming the presence of fluorine in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum
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Molecular Ion (M⁺): The molecular formula of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine is C₉H₉F₂N. The exact mass is 169.0703 g/mol . In an EI spectrum, the molecular ion peak should be observed at m/z = 169. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][9]
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Major Fragmentation Pathways:
-
Loss of an amino group: A peak at m/z = 152 corresponding to the loss of NH₂.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[8][10] This would result in a fragment at m/z = 140 after the loss of the ethyl group from the five-membered ring.
-
Loss of HF: A peak corresponding to [M-HF]⁺ at m/z = 149.
-
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